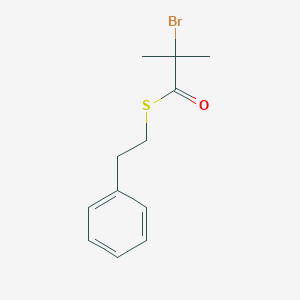
S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate: is an organic compound with the molecular formula C12H15BrOS It is a thioester derivative, characterized by the presence of a phenylethyl group attached to a 2-bromo-2-methylpropanethioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate typically involves the reaction of 2-bromo-2-methylpropanoyl bromide with 2-phenylethanethiol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to yield the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted thioesters or amides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include alcohols or thiols.
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers with specific properties for industrial applications .
Mecanismo De Acción
The mechanism of action of S-(2-Phenylethyl) 2-bromo-2-methylpropanethioate involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity underlies its potential use as an enzyme inhibitor or a chemical probe in biological studies .
Comparación Con Compuestos Similares
2-Phenylethyl bromide: Similar in structure but lacks the thioester group, making it less reactive in certain nucleophilic substitution reactions.
2-Bromo-2-methylpropanoate esters: These compounds share the bromo and methyl groups but differ in their ester functionality, leading to different reactivity and applications.
Propiedades
Número CAS |
921928-85-0 |
|---|---|
Fórmula molecular |
C12H15BrOS |
Peso molecular |
287.22 g/mol |
Nombre IUPAC |
S-(2-phenylethyl) 2-bromo-2-methylpropanethioate |
InChI |
InChI=1S/C12H15BrOS/c1-12(2,13)11(14)15-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
VTLADFXDTCGBSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)SCCC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


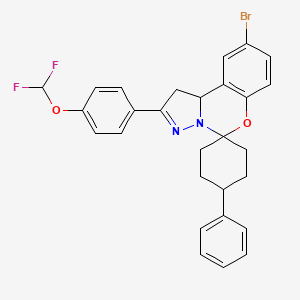
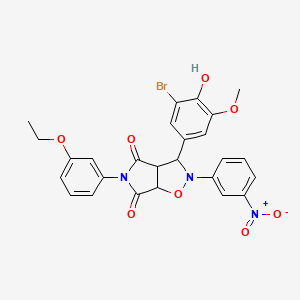
![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
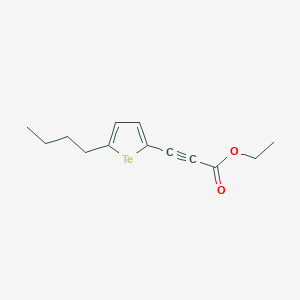
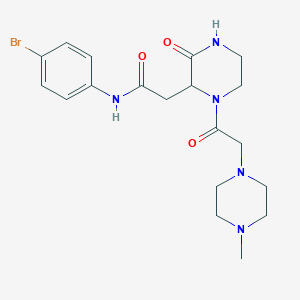
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
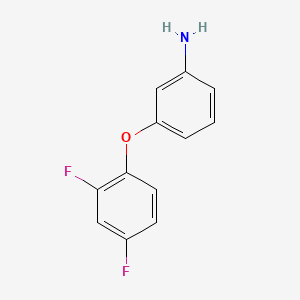
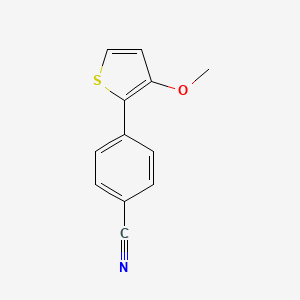
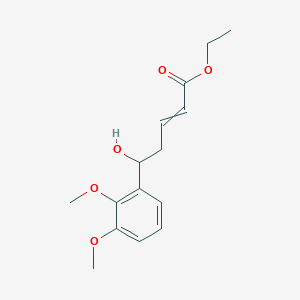
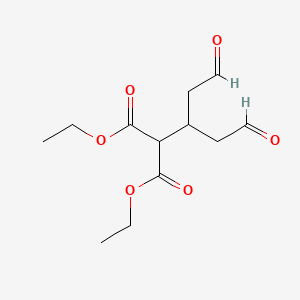
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)
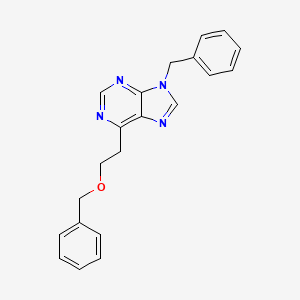
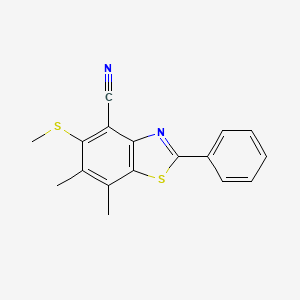
![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
